tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a tert-butyl carbamate group
Preparation Methods
The synthesis of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% .
Nitrosation: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes nitrosation to form a nitroso intermediate.
Reduction: The nitroso intermediate is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the ester group.
Amino Group Protection: The amino group is protected using tert-butoxycarbonyl (Boc) protection.
Condensation: Finally, the protected amine is condensed with the appropriate reagents to form the target compound.
Chemical Reactions Analysis
tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and pyrazole groups.
Condensation: Condensation reactions can be used to form larger molecules by combining the compound with other reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution and condensation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of new drugs with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules, making it valuable in organic synthesis research.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl ((1-(4-amino-1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl)methyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: This compound is used as an intermediate in the synthesis of anticancer drugs.
tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate: This compound is an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic.
The uniqueness of this compound lies in its specific structure and the presence of both pyrazole and pyrrolidine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C14H25N5O2 |
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Molecular Weight |
295.38 g/mol |
IUPAC Name |
tert-butyl N-[[1-(4-amino-2-methylpyrazol-3-yl)pyrrolidin-3-yl]methyl]carbamate |
InChI |
InChI=1S/C14H25N5O2/c1-14(2,3)21-13(20)16-7-10-5-6-19(9-10)12-11(15)8-17-18(12)4/h8,10H,5-7,9,15H2,1-4H3,(H,16,20) |
InChI Key |
ZVBRSCOYJDDSQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(C1)C2=C(C=NN2C)N |
Origin of Product |
United States |
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